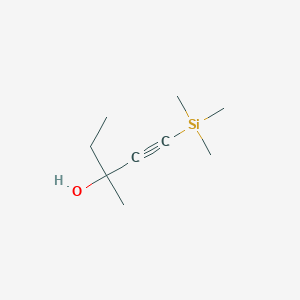

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

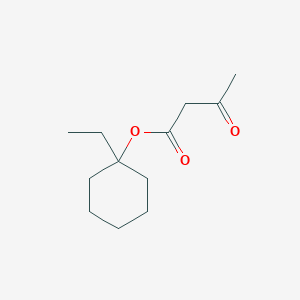

3-Methyl-1-trimethylsilyl-1-pentyn-3-ol is an organic compound with the molecular formula C9H18OSi . It is also known by other names such as 3-methyl-1-(trimethylsilyl)pent-1-yn-3-ol and 1-Pentyn-3-ol, 3-methyl-1-(trimethylsilyl)- .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol is represented by the InChI stringInChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 . The compound has a molecular weight of 170.32 g/mol . Physical And Chemical Properties Analysis

3-Methyl-1-trimethylsilyl-1-pentyn-3-ol has a molecular weight of 170.32 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 170.112691728 g/mol . The topological polar surface area of the compound is 20.2 Ų . It has a heavy atom count of 11 .Aplicaciones Científicas De Investigación

Synthesis of α-Methylene Cyclic Carbonates

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL: is used as a reactant in the synthesis of α-methylene cyclic carbonates . This process involves the reaction with carbon dioxide, which is a key step in creating cyclic carbonates that have applications in green chemistry and as intermediates in organic synthesis.

Development of CDK Inhibitors

This compound serves as a reactant in the synthesis of 2,6,9-trisubstituted purine-based CDK inhibitors . CDK inhibitors are significant in the field of medicinal chemistry as they have potential applications in cancer therapy by inhibiting cell division.

Ring-Opening Polymerization Initiator

It acts as an initiator in the synthesis of polylactide bearing terminal propargyl groups via ring-opening polymerization of L-lactide . This application is crucial in the production of biodegradable polymers, which are important for developing sustainable materials.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in research and development .

Biochemical Pathways

It has been used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide .

Result of Action

It’s known to be used in research and development, and its effects would likely depend on the specific context of its use .

Propiedades

IUPAC Name |

3-methyl-1-trimethylsilylpent-1-yn-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPNINOOGTQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504990 |

Source

|

| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |

CAS RN |

17889-43-9 |

Source

|

| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)